

Investigating the Downstream Targets of TAS-119: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and orally active small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting Aurora A kinase.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deregulated activation of the Myc, β -Catenin, and Tropomyosin receptor kinase (TRK) pathways.[1][3] This technical guide provides an in-depth overview of the downstream targets of **TAS-119**, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation Kinase Inhibitory Activity of TAS-119

The primary mechanism of action of **TAS-119** is the inhibition of several key kinases involved in cell cycle regulation and oncogenic signaling. The half-maximal inhibitory concentrations (IC50) against its principal targets are summarized below.



Target Kinase	IC50 (nM)	Reference
Aurora A	1.0 - 1.04	[1][2]
Aurora B	95	[2]
TRKA	1.46	[1]
TRKB	1.53	[1]
TRKC	1.47	[1]

Cellular Effects of TAS-119

The inhibition of its target kinases by **TAS-119** leads to distinct downstream cellular effects, including the degradation of oncoproteins and cell cycle arrest.

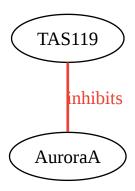
Cellular Effect	Cell Line	Treatment	Result	Reference
N-Myc Degradation	MYCN-amplified neuroblastoma cells	TAS-119	Induces N-Myc degradation and inhibits its downstream transcriptional targets.	[1]
Mitotic Accumulation	HeLa-luc xenografts	5-30 mg/kg TAS- 119 (oral)	Induces phosphorylation of histone H3 (pHH3), a marker of mitosis.	[2]

Signaling Pathways Modulated by TAS-119

TAS-119 exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Aurora A - N-Myc Signaling Pathway



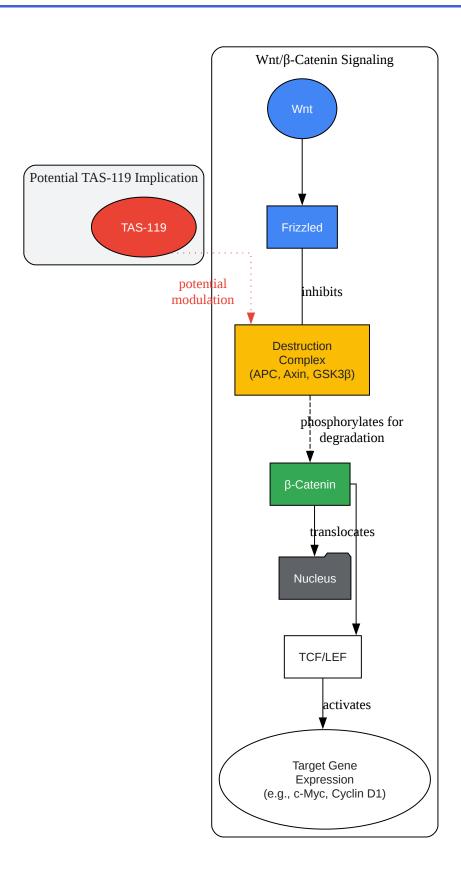


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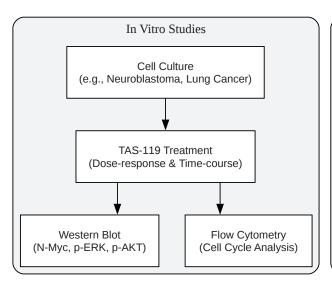
Caption: **TAS-119** inhibits TRK signaling pathways.

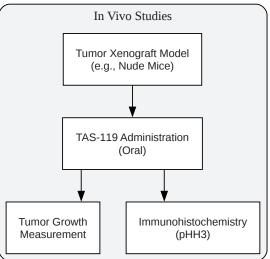
Wnt/β-Catenin Signaling Pathway











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References

- 1. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
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